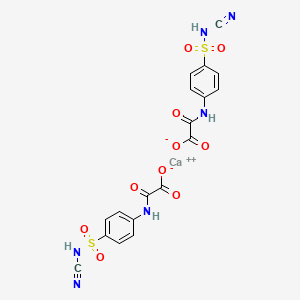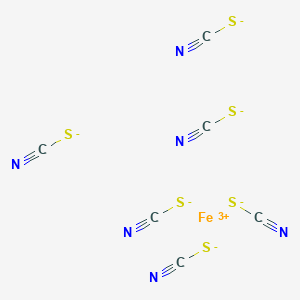
4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of imidazole, featuring a triethoxysilyl group attached to a propyl chain, which is further linked to the imidazole ring through a sulfur atom. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-dihydro-1H-imidazole and 3-chloropropyltriethoxysilane.
Reaction: The 4,5-dihydro-1H-imidazole is reacted with 3-chloropropyltriethoxysilane in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the intermediate 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Controlled Environment: Maintaining a controlled environment to ensure consistent reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can undergo reduction reactions under specific conditions.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, the triethoxysilyl group allows the compound to form covalent bonds with substrates, enhancing its stability and effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrobromide: Similar structure but with a bromide counterion instead of chloride.
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propyl-triethoxysilane: Similar structure but without the hydrochloride salt form.
Uniqueness
The uniqueness of 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride lies in its ability to form strong covalent bonds with substrates, making it highly effective in industrial applications. Additionally, its potential therapeutic properties make it a valuable compound in medical research .
Propiedades
Número CAS |
90210-36-9 |
|---|---|
Fórmula molecular |
C12H27ClN2O3SSi |
Peso molecular |
342.96 g/mol |
Nombre IUPAC |
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propyl-triethoxysilane;hydrochloride |
InChI |
InChI=1S/C12H26N2O3SSi.ClH/c1-4-15-19(16-5-2,17-6-3)11-7-10-18-12-13-8-9-14-12;/h4-11H2,1-3H3,(H,13,14);1H |
Clave InChI |
RLUSMNPPDDEDGS-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCSC1=NCCN1)(OCC)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















